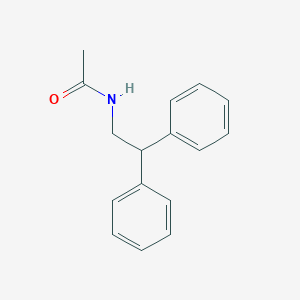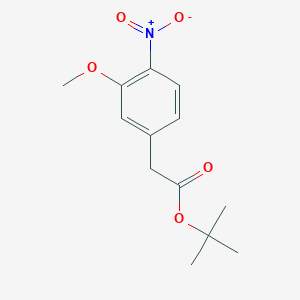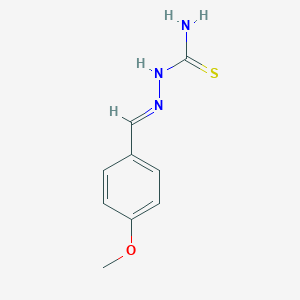![molecular formula C11H15NO3 B182486 Ethyl 2-[(4-methoxyphenyl)amino]acetate CAS No. 50845-77-7](/img/structure/B182486.png)
Ethyl 2-[(4-methoxyphenyl)amino]acetate
Übersicht
Beschreibung
Ethyl 2-[(4-methoxyphenyl)amino]acetate is an organic compound with the molecular formula C11H15NO3 . It is also known by other names such as Ethyl p-Anisidinoacetate, Ethyl N-(4-Methoxyphenyl)glycinate, and N-(4-Methoxyphenyl)glycine ethyl ester .
Synthesis Analysis
The synthesis of Ethyl 2-[(4-methoxyphenyl)amino]acetate involves the reaction of ethyl 2-((4-methoxyphenyl)amino)acetate with chloroacetone in the presence of K2CO3 in anhydrous acetonitrile .Molecular Structure Analysis
The molecular structure of Ethyl 2-[(4-methoxyphenyl)amino]acetate can be represented by the InChI code:InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-7,12H,3,8H2,1-2H3 . This indicates that the compound has one nitrogen atom, three oxygen atoms, and a methoxy group attached to a phenyl ring. Physical And Chemical Properties Analysis
Ethyl 2-[(4-methoxyphenyl)amino]acetate has a molecular weight of 209.24 g/mol . It has a computed XLogP3-AA value of 2.2, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 47.6 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : Ethyl 2-[(4-methoxyphenyl)amino]acetate is used in the synthesis of new chemical entities. For example, it is involved in the creation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives and Pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives, which have potential pharmaceutical applications (Mohamed, 2021).
Organocatalysis : It's utilized in the List-Barbas-Mannich reaction catalyzed by modularly designed organocatalysts, producing γ-oxo-α-amino acid derivatives. This highlights its role in facilitating complex chemical reactions (Perera et al., 2013).
Antimicrobial Activity : Derivatives of Ethyl 2-[(4-methoxyphenyl)amino]acetate, such as certain triazol-3-one derivatives, have been evaluated for antimicrobial activity, showing potential in medical applications (Fandaklı et al., 2012).
Solubility and Thermodynamics Studies : Its solubility in different organic solvents has been extensively studied, providing essential data for its purification and crystallization processes, which are critical in pharmaceutical manufacturing (Han et al., 2016).
Tumor Cell Selectivity : Certain derivatives, like 5-alkyl-2-amino-3-methylcarboxylate thiophenes, exhibit pronounced anti-proliferative activity with significant tumor cell selectivity, indicating its potential in cancer therapy (Thomas et al., 2017).
Protein Tyrosine Phosphatase Inhibition : Derivatives like 2-(4-methoxyphenyl) ethyl] acetamide have shown inhibitory activity against Protein Tyrosine Phosphatase 1B, a target for antidiabetic drugs (Saxena et al., 2009).
Corrosion Inhibition : Ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives have been synthesized and evaluated for their efficiency in inhibiting corrosion of metals, demonstrating industrial applications (Djenane et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-(4-methoxyanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)8-12-9-4-6-10(14-2)7-5-9/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJRPKDPYLAMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426051 | |
| Record name | ethyl [(4-methoxyphenyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(4-methoxyphenyl)amino]acetate | |
CAS RN |
50845-77-7 | |
| Record name | ethyl [(4-methoxyphenyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B182405.png)
![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)






![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)




